LogP Elevation by 5-Ethyl Substitution: Lipophilicity Comparison with Unsubstituted Pyridine Analog
The 5-ethyl substituent on the pyridine ring of 2-[(5-ethylpyridin-2-yl)methyl]azepane elevates the predicted octanol-water partition coefficient (ACD/LogP) to 3.03, compared with 2.49 for the direct unsubstituted analog 2-(pyridin-2-ylmethyl)azepane (CAS 527674-23-3) [1]. This represents a ΔLogP of +0.54 log units, translating to an approximately 3.5-fold higher lipophilicity. The ACD/LogD at pH 7.4 shifts from 0.04 (target compound) to a value not directly reported for the unsubstituted analog, but the LogP difference alone predicts measurably distinct passive membrane permeation rates. Both compounds satisfy Lipinski's Rule of 5 (zero violations each), but the higher LogP of the ethyl-substituted compound positions it closer to the optimal CNS drug space (LogP 2–4) [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | LogP = 3.03 (ACD/Labs Percepta) |
| Comparator Or Baseline | 2-(pyridin-2-ylmethyl)azepane (CAS 527674-23-3): LogP = 2.48510 (chemsrc reported) |
| Quantified Difference | ΔLogP = +0.54 (3.5-fold increase in P) |
| Conditions | In silico prediction; ACD/Labs Percepta Platform v14.00 for target; chemsrc database value for comparator |
Why This Matters
A 0.54 LogP difference is large enough to produce distinct membrane permeability and tissue distribution profiles, making the 5-ethyl compound the correct choice when increased lipophilicity is desired for CNS target engagement or when matching a specific SAR series.
- [1] ChemSpider. 2-((5-Ethylpyridin-2-yl)methyl)azepane. CSID:3902522. ACD/LogP: 3.03; ACD/LogD (pH 7.4): 0.04; Rule of 5 violations: 0. Available at: https://legacy.chemspider.com/Chemical-Structure.3902522.html View Source
